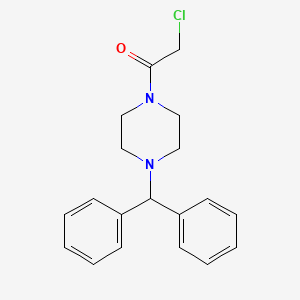

1-Benzhydryl-4-(chloroacetyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Benzhydryl-4-(chloroacetyl)piperazine” is a synthetic organic compound and a derivative of piperazine . It has a benzhydryl moiety and a chloroacetyl group. It’s an inactive metabolite of meclizine and chlorcyclizine, and has been found as an impurity in commercial preparations of hydroxyzine and cetirizine .

Synthesis Analysis

The synthesis of this compound involves the nucleophilic substitution reaction of 1-benzhydryl piperazine with various acyl chlorides . Another method involves the reaction of benzhydryl chloride and piperazine in the presence of anhydrous potassium carbonate in N-N dimethylformamide .

Molecular Structure Analysis

The molecular formula of this compound is C19H21ClN2O . The structure reveals that the piperazine ring is in a chair conformation . There is a large discrepancy in the bond angles around the piperazine N atoms .

Chemical Reactions Analysis

This compound has been used in the synthesis of voltage-gated sodium channel 1.7 (Na v 1.7) inhibitors, anticancer agents, and antihistamines .

Physical And Chemical Properties Analysis

The average mass of this compound is 328.836 Da and the monoisotopic mass is 328.134247 Da .

Wissenschaftliche Forschungsanwendungen

Crystal and Molecular Structure Analysis

A study conducted by Naveen et al. (2009) focused on synthesizing a novel derivative of 1-benzhydryl-piperazine, specifically 1-benzhydryl-4-(4-chloro-2-fluoro-benzene-sulfonyl)-piperazine, and analyzing its crystal and molecular structure using X-ray diffraction. The compound exhibited a chair conformation for the piperazine ring and a distorted tetrahedral geometry around the S atom, indicating its potential for further pharmacological exploration (Naveen et al., 2009).

Anticancer Properties

Ananda Kumar et al. (2007) synthesized and evaluated a series of 1-benzhydryl-sulfonyl-piperazine derivatives for their ability to inhibit MDA-MB-231 human breast cancer cell proliferation. This research highlighted the potential of these compounds as chemotherapeutic agents, with one derivative showing significant inhibitory activity (Ananda Kumar et al., 2007).

Antimicrobial Activity

Vinaya et al. (2009) reported on the synthesis of several 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their efficacy as antimicrobial agents against bacterial and fungal pathogens of tomato plants. The structure-activity relationship study revealed that the nature of substitutions on the benzhydryl ring and the sulfonamide ring significantly influences antibacterial activity, with several compounds showing potent antimicrobial activities (Vinaya et al., 2009).

Synthesis and Electrochemical Investigations

Shah et al. (2016) explored the synthesis of sodium4-benzyl piperazine-1-carbodithioate and sodium4-benzhydryl piperazine-1-carbodithioate, investigating their electrochemical properties. This research provides insights into the redox mechanisms of these compounds and evaluates various thermodynamic parameters of their electrode reactions, suggesting potential applications in electrochemical sensors or devices (Shah et al., 2016).

Wirkmechanismus

Target of Action

1-Benzhydryl-4-(chloroacetyl)piperazine is a derivative of piperazine, which is known to bind to multiple receptors with high affinity . The piperazine nucleus is a privileged structure, capable of binding to multiple receptors with high affinity . In particular, this compound has been identified as a potent inhibitor of histone deacetylase (HDAC), specifically HDAC6 .

Mode of Action

The interaction of this compound with its target, HDAC6, results in the inhibition of the enzyme’s activity . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. By inhibiting HDAC6, this compound prevents this deacetylation, leading to a more relaxed chromatin structure and promoting gene transcription .

Biochemical Pathways

The action of this compound on HDAC6 affects various biochemical pathways. HDAC6 is involved in several cellular processes, including transcription, cell cycle progression, and developmental events. By inhibiting HDAC6, this compound can affect these processes .

Pharmacokinetics

The compound’s molecular weight (32884 g/mol ) suggests that it may have suitable properties for oral bioavailability.

Result of Action

The inhibition of HDAC6 by this compound can lead to various molecular and cellular effects. For instance, it can affect gene transcription, leading to changes in the expression of genes regulated by acetylation . This can have downstream effects on cellular processes such as cell cycle progression and development .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, reproductive toxicity, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Eigenschaften

IUPAC Name |

1-(4-benzhydrylpiperazin-1-yl)-2-chloroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c20-15-18(23)21-11-13-22(14-12-21)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSDPVAMDBJJSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326769 |

Source

|

| Record name | NSC614571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

358733-61-6 |

Source

|

| Record name | NSC614571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1296960.png)

![3-[(4-Bromophenoxy)methyl]benzoic acid](/img/structure/B1296963.png)

![Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]-](/img/structure/B1296968.png)

![3-[(Ethylamino)carbonyl]aminobenzoic acid](/img/structure/B1296979.png)